2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
CAS No.: 1448056-68-5
Cat. No.: VC4691765
Molecular Formula: C19H17N5O3
Molecular Weight: 363.377
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448056-68-5 |
|---|---|
| Molecular Formula | C19H17N5O3 |
| Molecular Weight | 363.377 |
| IUPAC Name | 2-(2-oxo-1,3-benzoxazol-3-yl)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C19H17N5O3/c25-18(13-24-16-6-1-2-7-17(16)27-19(24)26)21-10-12-23-11-8-15(22-23)14-5-3-4-9-20-14/h1-9,11H,10,12-13H2,(H,21,25) |
| Standard InChI Key | XOKJCCNIJDAUET-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCCN3C=CC(=N3)C4=CC=CC=N4 |
Introduction
Structural Components
-
Benzoxazole Ring: This ring system is part of the compound's structure, contributing to its stability and potential biological activity. The benzoxazole ring is known for its presence in various pharmaceuticals and organic compounds with diverse applications .
-
Pyrazole Ring: Pyrazoles are heterocyclic compounds known for their role in medicinal chemistry, often exhibiting anti-inflammatory, antimicrobial, and anticancer properties .
-
Pyridine Ring: Pyridine is a basic heterocyclic compound that is widely used in organic synthesis and pharmaceuticals due to its stability and versatility .
Related Compounds
Several compounds share structural similarities with 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide. For example:
-
N-(6-nitrobenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide contains a benzoxazole ring similar to the compound of interest but includes a nitrobenzothiazole group instead of the pyrazole and pyridine components .
-
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide also features a benzoxazole ring but incorporates thiophene and pyridine rings differently .
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step reactions involving the formation of the benzoxazole, pyrazole, and pyridine rings. Characterization methods include NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.
Data Table: Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| N-(6-nitrobenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide | C16H10N4O5S | 370.3 | Benzoxazole, Nitrobenzothiazole |
| 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide | C19H15N3O3S | 365.4 | Benzoxazole, Thiophene, Pyridine |
| 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide | C21H19N3O4 | 377.4 | Benzoxazole, Quinoline |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume